3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-8-azabicyclo[420]octane hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride typically involves the acylation of tetrahydro-1,3-oxazines with diketen, followed by diazo exchange, irradiation, and reduction . This method allows for the formation of the bicyclic structure with the desired substituents.
Industrial Production Methods: . These suppliers provide the compound for research purposes, indicating that it is produced on a scale sufficient to meet research demands.
Chemical Reactions Analysis
Types of Reactions: 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of oxo derivatives, while reduction reactions can yield various reduced forms of the compound.
Scientific Research Applications
3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: Shares a similar bicyclic structure but with different ring sizes and substituents.
8-azabicyclo[3.2.1]octane: A related compound that serves as the core structure for tropane alkaloids, which have various biological activities.
Uniqueness: 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride is unique due to its specific ring structure that includes both oxygen and nitrogen atoms. This configuration imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
3-oxa-8-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-8-4-6-5(1)3-7-6;/h5-7H,1-4H2;1H |
InChI Key |
SOEAGYFMZBQZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2C1CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.